N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine
Description
N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine (CAS: 84012-65-7) is a structurally complex organometallic compound combining a nitroso group (-N=O), a cyclohexylamine backbone, and a tributylstannyl (Sn(C₄H₉)₃) moiety. Its molecular formula is C₁₈H₃₈N₂O₂Sn, with a molecular weight of 481.30 g/mol . The compound’s unique structure confers reactivity from both the nitroso group (a known carcinogen precursor) and the organotin component (linked to biocidal and catalytic properties) .
Properties
CAS No. |
84012-65-7 |
|---|---|
Molecular Formula |
C18H38N2O2Sn |
Molecular Weight |
433.2 g/mol |
IUPAC Name |
N-cyclohexyl-N-tributylstannyloxynitrous amide |
InChI |
InChI=1S/C6H11N2O2.3C4H9.Sn/c9-7-8(10)6-4-2-1-3-5-6;3*1-3-4-2;/h6H,1-5H2;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI Key |
RPRGWCUJWYPAQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)ON(C1CCCCC1)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine typically involves the reaction of cyclohexylamine with nitrosating agents in the presence of tributylstannyl compounds. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at low temperatures, often around 0°C to 25°C.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The stannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens or organometallic compounds can be used.
Major Products Formed
Oxidation: Nitrocyclohexylamine derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted cyclohexylamine derivatives.
Scientific Research Applications
N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The stannyl group can also interact with metal-binding sites, affecting the function of metalloproteins.
Comparison with Similar Compounds
Research Findings and Data
Carcinogenicity and Mechanisms
- N-Nitroso compounds form alkylating agents via metabolic activation (e.g., cytochrome P450-mediated α-hydroxylation), leading to DNA adducts and tumor initiation . The target compound likely follows this pathway, with additional contributions from tin-induced oxidative damage .
- Epidemiological data link dietary N-nitrosamines (e.g., in cured meats) to increased cancer risk, particularly gastrointestinal and brain tumors . The target compound’s stability may prolong exposure compared to volatile analogs .
Metabolic Pathways
- Cyclohexylamine undergoes species-dependent metabolism: oxidative deamination to cyclohexanone in rabbits vs. ring hydroxylation in rats .
- Organotin compounds persist in fatty tissues due to lipophilicity, suggesting the target compound may bioaccumulate, exacerbating chronic toxicity .
Q & A
Basic: What analytical methods are recommended for detecting and quantifying N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine in complex matrices?
Answer:
Liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is optimal for separating and identifying this compound in biological or environmental samples. For volatile derivatives, gas chromatography (GC) with nitrogen-phosphorus detectors (NPD) or thermal energy analyzers (TEA) can enhance specificity . Methanol-based solutions (e.g., 100 µg/mL) are commonly used as standards for calibration . Non-volatile N-nitroso compounds require advanced sample preparation, such as solid-phase extraction (SPE), to minimize matrix interference .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
- Storage: Store at 0–6°C in airtight, amber glass containers to mitigate thermal degradation and light sensitivity .
- Exposure Limits: Adhere to occupational exposure limits (OELs) for cyclohexylamine derivatives (e.g., 7500 mg/m³ ceiling limit) .
- First Aid: Immediate flushing with water for skin/eye contact and oxygen administration for inhalation exposure .
Advanced: How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
Answer:
- Accelerated Stability Studies: Use buffer solutions (pH 2–12) and elevated temperatures (e.g., 40–60°C) to simulate degradation pathways. Monitor nitroso group integrity via UV-Vis spectroscopy (absorption at 230–250 nm) .
- Catalysis/Inhibition: Include nitrosation inhibitors (e.g., ascorbic acid) or catalysts (e.g., thiocyanate) to assess environmental or physiological stability .
- Data Validation: Cross-validate results with LC-MS to confirm degradation products (e.g., cyclohexylamine or tributyltin derivatives) .
Advanced: How should contradictory toxicity data (e.g., mutagenicity vs. non-mutagenicity) be resolved?
Answer:
- Study Design Scrutiny: Compare dosing regimens (acute vs. chronic), species-specific metabolism (e.g., rat vs. human liver enzymes), and exposure routes (oral vs. intraperitoneal) .
- Reproducibility Tests: Replicate conflicting studies under controlled conditions, ensuring consistent purity of the compound (≥99.6%) and standardized endpoints (e.g., chromosomal aberrations in bone marrow cells) .
- Mechanistic Studies: Use in vitro models (e.g., Ames test) to isolate mutagenic potential from confounding factors like oxidative stress .
Basic: What are the primary synthetic pathways for this compound?
Answer:
- Nitrosation: React cyclohexylamine derivatives with nitrous acid (HNO₂) under acidic conditions (pH 3–4). Tributylstannyl groups are introduced via nucleophilic substitution using tributyltin chloride .
- Purification: Use silica gel chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via NMR (¹H/¹³C) and FTIR for characteristic N–N=O stretches (~1450 cm⁻¹) .
Advanced: How can environmental formation pathways of this compound be modeled in vivo and in vitro?
Answer:
- In Vitro Models: Simulate gastrointestinal conditions (pH 2–3, 37°C) with nitrite-rich media to assess endogenous nitrosation from precursor amines .
- In Vivo Tracking: Use isotopic labeling (¹⁵N-nitrite) in animal models to trace nitroso group incorporation and organ-specific accumulation .
- Environmental Fate Studies: Evaluate photodegradation kinetics (e.g., half-life of 1.82 days via hydroxyl radical reactions) and aqueous solubility (log P = 1.49) to predict bioaccumulation potential .
Basic: What are the key physicochemical properties influencing experimental design?
Answer:
- Solubility: High solubility in methanol and dichloromethane; limited in water (log Kow = 1.49) .
- Reactivity: Susceptibility to hydrolysis under alkaline conditions, requiring inert atmospheres (N₂/Ar) during synthesis .
- Thermal Stability: Decomposition above 134°C; avoid heating during solvent evaporation .
Advanced: What methodologies are recommended for assessing reproductive and developmental toxicity?
Answer:
- Multigenerational Studies: Administer subchronic doses (e.g., 200 mg/kg/day) to rodents over 2–3 generations, monitoring fetal growth retardation and testicular atrophy .
- Biomarker Analysis: Quantify urinary cyclohexylamine metabolites (e.g., N-acetyl derivatives) as exposure markers .
- In Silico Modeling: Use QSAR models to predict teratogenicity based on structural analogs (e.g., cyclohexylamine hydrochloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
